![molecular formula C15H19NO5 B13751986 2-{[(Benzyloxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid CAS No. 1177193-29-1](/img/structure/B13751986.png)
2-{[(Benzyloxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R*,2S*,4S*)-2-Benzyloxycarbonylamino-4-hydroxy-cyclohexanecarboxylic acid is a stereoisomeric compound with significant potential in various scientific fields. This compound is characterized by its unique structural configuration, which includes a benzyloxycarbonylamino group and a hydroxy group attached to a cyclohexane ring. The stereochemistry of this compound is denoted by the specific arrangement of its substituents, making it an interesting subject for research and application.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R*,2S*,4S*)-2-Benzyloxycarbonylamino-4-hydroxy-cyclohexanecarboxylic acid typically involves multiple steps, including the protection of functional groups, formation of the cyclohexane ring, and introduction of the benzyloxycarbonylamino and hydroxy groups. Common synthetic routes may involve the use of starting materials such as cyclohexanone derivatives, which undergo various chemical transformations under controlled conditions. Reaction conditions often include the use of solvents like N-methyl-2-pyrrolidinone (NMP) and N,N-dimethylacetamide (DMAc), as well as catalysts and reagents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the efficiency and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1R*,2S*,4S*)-2-Benzyloxycarbonylamino-4-hydroxy-cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzyloxycarbonylamino group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and appropriate catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the benzyloxycarbonylamino group may yield an amine.
Aplicaciones Científicas De Investigación
(1R*,2S*,4S*)-2-Benzyloxycarbonylamino-4-hydroxy-cyclohexanecarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development and as a scaffold for designing bioactive compounds.
Mecanismo De Acción
The mechanism of action of (1R*,2S*,4S*)-2-Benzyloxycarbonylamino-4-hydroxy-cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonylamino group can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function. The hydroxy group can participate in nucleophilic attacks and other chemical reactions, modulating the activity of enzymes and other biomolecules. The overall effect of this compound depends on its specific binding interactions and the pathways it influences.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S,4S)-7-(Benzyloxy)carbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid: A compound with a similar benzyloxycarbonyl group but a different bicyclic structure.
(2S)-2-(4-Methoxy)benzyl-3-dehydroquinic acid: A compound with a similar benzyl group but different functional groups and stereochemistry.
Uniqueness
(1R*,2S*,4S*)-2-Benzyloxycarbonylamino-4-hydroxy-cyclohexanecarboxylic acid is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and application in multiple fields.
Propiedades
Número CAS |
1177193-29-1 |
|---|---|
Fórmula molecular |
C15H19NO5 |
Peso molecular |
293.31 g/mol |
Nombre IUPAC |
4-hydroxy-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO5/c17-11-6-7-12(14(18)19)13(8-11)16-15(20)21-9-10-4-2-1-3-5-10/h1-5,11-13,17H,6-9H2,(H,16,20)(H,18,19) |
Clave InChI |
WMASAXSIWUGWBX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(CC1O)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



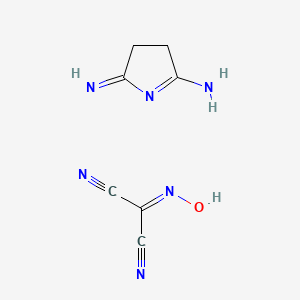
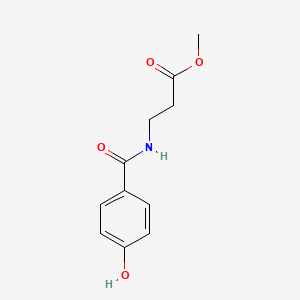
![2,2',2'-(1,3,5-Benzenetriyl)tris[3-methylpyridine]](/img/structure/B13751943.png)
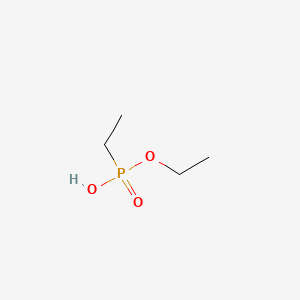

![(1S,4S)-2-Methyl-5-pyridin-3-YL-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13751954.png)
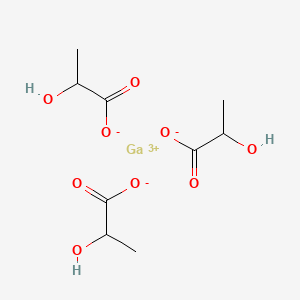

![1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole](/img/structure/B13751972.png)
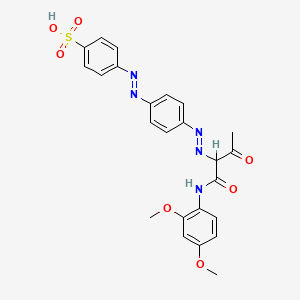


![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one](/img/structure/B13751988.png)
